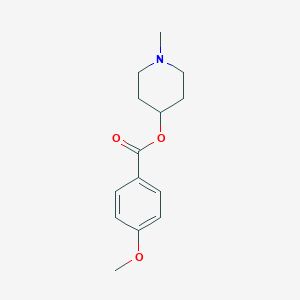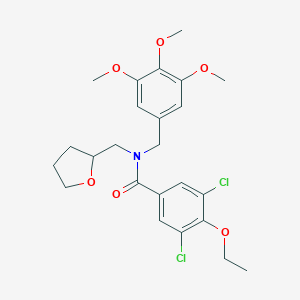![molecular formula C21H28N2O7S2 B257408 Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate, also known as EMIQ, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. EMIQ is a derivative of indole-3-carboxylic acid and has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is not fully understood. However, it is believed that Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate exerts its anti-inflammatory and antioxidant effects by modulating the activity of transcription factors such as NF-κB and Nrf2. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes.
Biochemical and Physiological Effects:
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and catalase. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is its low toxicity. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to be well-tolerated in animal studies, with no significant adverse effects observed. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is relatively expensive compared to other anti-inflammatory and antioxidant compounds.
Zukünftige Richtungen
There are several future directions for Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate research. One area of interest is the development of novel Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate and its effects on different cell types and tissues. Furthermore, clinical trials are needed to evaluate the safety and efficacy of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate in humans. Finally, studies are needed to investigate the potential synergistic effects of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate with other anti-inflammatory and antioxidant compounds.
Synthesemethoden
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate can be synthesized using a multi-step process starting from indole-3-carboxylic acid. The first step involves the protection of the carboxylic acid group using a protecting agent such as ethyl chloroformate. The protected compound is then reacted with cyclohexanecarbonyl chloride in the presence of a base to obtain the cyclohexanecarbonyl derivative. The next step involves the introduction of the methylsulfonyl group using methylsulfonyl chloride and a base. The final step involves the deprotection of the carboxylic acid group using a deprotecting agent such as trifluoroacetic acid to obtain Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to possess anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
Eigenschaften
Produktname |
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate |
|---|---|
Molekularformel |
C21H28N2O7S2 |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate |
InChI |
InChI=1S/C21H28N2O7S2/c1-5-30-21(25)19-14(2)22(31(3,26)27)18-12-11-16(13-17(18)19)23(32(4,28)29)20(24)15-9-7-6-8-10-15/h11-13,15H,5-10H2,1-4H3 |
InChI-Schlüssel |
SJHYFVIGABJEHR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C)S(=O)(=O)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C)S(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)

![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)




![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
